molecular formula C16H13F3O4 B14359669 Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- CAS No. 91503-97-8

Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-

Katalognummer: B14359669
CAS-Nummer: 91503-97-8
Molekulargewicht: 326.27 g/mol
InChI-Schlüssel: YDDCFJDDUGZOKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to another phenoxy group. This compound is notable for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenol in the presence of a base to form the intermediate 4-[4-(trifluoromethyl)phenoxy]phenol. This intermediate is then reacted with propanoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for developing new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Wirkmechanismus

The mechanism of action of propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to significant biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, known for its antidepressant activity.

    Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.

Uniqueness

Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- is unique due to its dual phenoxy groups connected to a trifluoromethyl-substituted aromatic ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

91503-97-8

Molekularformel

C16H13F3O4

Molekulargewicht

326.27 g/mol

IUPAC-Name

3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid

InChI

InChI=1S/C16H13F3O4/c17-16(18,19)11-1-3-13(4-2-11)23-14-7-5-12(6-8-14)22-10-9-15(20)21/h1-8H,9-10H2,(H,20,21)

InChI-Schlüssel

YDDCFJDDUGZOKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)OCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.